BENZO(ghi)PERYLENE, METHYL-
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Overview
Description
BENZO(ghi)PERYLENE, METHYL-: is a polycyclic aromatic hydrocarbon (PAH) with the chemical formula C22H12. It is a derivative of benzo[ghi]perylene, which is known for its occurrence in crude oil, coal tar, and as a product of incomplete combustion. This compound is found in various environmental sources such as tobacco smoke, automobile exhausts, and industrial emissions .
Preparation Methods
Synthetic Routes and Reaction Conditions: BENZO(ghi)PERYLENE, METHYL- can be synthesized through the reaction of perylene with nitroethylene in 1,2-dichlorobenzene at 175°C . Another method involves the bromination of benzo[ghi]perylene in the presence of iron and dichloromethane to yield 3,8-dibromo-benzo[ghi]perylene .
Industrial Production Methods: Industrial production methods for BENZO(ghi)PERYLENE, METHYL- are not well-documented. the synthesis methods mentioned above can be scaled up for industrial applications, considering the appropriate reaction conditions and safety measures.
Chemical Reactions Analysis
Types of Reactions: BENZO(ghi)PERYLENE, METHYL- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it into hydrogenated derivatives.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions for this compound
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Bromine in the presence of iron, nitric acid for nitration, and sulfuric acid for sulfonation.
Major Products:
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Hydrogenated derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives
Scientific Research Applications
BENZO(ghi)PERYLENE, METHYL- has several scientific research applications, including:
Mechanism of Action
The mechanism of action of BENZO(ghi)PERYLENE, METHYL- involves its interaction with cellular components, leading to the formation of reactive oxygen species (ROS). These ROS can cause oxidative stress, leading to DNA damage and potential mutagenic effects. The compound’s molecular targets include DNA and various cellular enzymes involved in oxidative stress pathways .
Comparison with Similar Compounds
- Benzo[a]pyrene
- Chrysene
- Perylene
- Coronene
Comparison: BENZO(ghi)PERYLENE, METHYL- is unique due to its specific structure and the presence of a methyl group, which can influence its chemical reactivity and biological effects. Compared to other PAHs like benzo[a]pyrene and chrysene, it has a different pattern of ring fusion, which affects its interaction with biological systems and its environmental persistence .
Properties
CAS No. |
41699-09-6 |
---|---|
Molecular Formula |
C23H14 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
7-methylhexacyclo[12.8.0.02,11.03,8.04,21.017,22]docosa-1(14),2(11),3(8),4,6,9,12,15,17(22),18,20-undecaene |
InChI |
InChI=1S/C23H14/c1-13-12-16-9-8-14-4-2-6-18-19-7-3-5-15-10-11-17(13)23(21(15)19)22(16)20(14)18/h2-12H,1H3 |
InChI Key |
CLZWQLDLCHVAQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C3C4=C(C=CC=C4C5=CC=CC6=C5C3=C1C=C6)C=C2 |
Origin of Product |
United States |
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